molecular formula C17H19N3O4S2 B13362814 2-(Methylthio)-N-(3-(morpholinosulfonyl)phenyl)nicotinamide

2-(Methylthio)-N-(3-(morpholinosulfonyl)phenyl)nicotinamide

Cat. No.: B13362814
M. Wt: 393.5 g/mol
InChI Key: XWYCBHLWAMXTIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)-N-(3-(morpholinosulfonyl)phenyl)nicotinamide is a complex organic compound with a unique structure that combines a nicotinamide core with a methylthio group and a morpholinosulfonyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-N-(3-(morpholinosulfonyl)phenyl)nicotinamide typically involves multiple steps, starting with the preparation of the nicotinamide core, followed by the introduction of the methylthio group and the morpholinosulfonyl phenyl group. Common synthetic routes may include:

    Nicotinamide Core Preparation: This step involves the synthesis of the nicotinamide core through standard organic synthesis techniques.

    Introduction of Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using appropriate methylthio reagents.

    Attachment of Morpholinosulfonyl Phenyl Group: This step involves the coupling of the morpholinosulfonyl phenyl group to the nicotinamide core through reactions such as sulfonylation or amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-N-(3-(morpholinosulfonyl)phenyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

2-(Methylthio)-N-(3-(morpholinosulfonyl)phenyl)nicotinamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-N-(3-(morpholinosulfonyl)phenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)-N-(3-(morpholinosulfonyl)phenyl)quinoxaline
  • 2-(Methylthio)-N-(3-(morpholinosulfonyl)phenyl)benzamide

Uniqueness

2-(Methylthio)-N-(3-(morpholinosulfonyl)phenyl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H19N3O4S2

Molecular Weight

393.5 g/mol

IUPAC Name

2-methylsulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C17H19N3O4S2/c1-25-17-15(6-3-7-18-17)16(21)19-13-4-2-5-14(12-13)26(22,23)20-8-10-24-11-9-20/h2-7,12H,8-11H2,1H3,(H,19,21)

InChI Key

XWYCBHLWAMXTIC-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3

solubility

>59 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.